An In-depth Technical Guide to Methylboronic Acid Pinacol Ester-d3: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Methylboronic Acid Pinacol Ester-d3: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Methylboronic acid pinacol (B44631) ester-d3, a deuterated organoboron compound of significant interest in synthetic chemistry and drug discovery. This document includes detailed data, experimental protocols, and visualizations to support researchers in their work with this versatile reagent.
Chemical Properties and Structure
Methylboronic acid pinacol ester-d3, also known by its IUPAC name 4,4,5,5-tetramethyl-2-(trideuteriomethyl)-1,3,2-dioxaborolane, is the deuterated isotopologue of methylboronic acid pinacol ester.[1] The incorporation of deuterium (B1214612) in the methyl group offers a valuable tool for mechanistic studies, metabolic profiling, and as an internal standard in quantitative analyses.[2]
Physicochemical Properties
Quantitative data for Methylboronic acid pinacol ester-d3 and its non-deuterated analog are summarized in the table below for easy comparison. The properties of the non-deuterated compound are often used as a close approximation due to the minimal impact of deuterium substitution on most physical characteristics.
| Property | Methylboronic acid pinacol ester-d3 | Methylboronic acid pinacol ester |
| Molecular Formula | C₇H₁₂D₃BO₂ | C₇H₁₅BO₂ |
| Molecular Weight | 145.02 g/mol [1][2] | 142.01 g/mol [3] |
| CAS Number | 2413695-26-6[1] | 94242-85-0[3] |
| Appearance | Colorless to pale yellow liquid or solid[4] | Colorless to light yellow liquid[5] |
| Boiling Point | Not explicitly reported | 120-122 °C at 747 mmHg[3] |
| Density | Not explicitly reported | 0.88 ± 0.1 g/cm³ (20 °C, 760 Torr)[6] |
| Refractive Index | Not explicitly reported | 1.4003 (20 °C)[6] |
| Flash Point | Not explicitly reported | 31.3 ± 18.7 °C[6] |
Structural Information
The structure of Methylboronic acid pinacol ester-d3 is characterized by a five-membered dioxaborolane ring, which enhances its stability and handling properties compared to the free boronic acid.[4]
| Identifier | Value |
| IUPAC Name | 4,4,5,5-tetramethyl-2-(trideuteriomethyl)-1,3,2-dioxaborolane[1] |
| InChI | InChI=1S/C7H15BO2/c1-6(2)7(3,4)10-8(5)9-6/h1-5H3/i5D3[1] |
| SMILES | CC1(C)OB(C([2H])([2H])[2H])OC1(C)C |
Spectroscopic Data (Reference Data for Non-Deuterated Analog)
| Spectrum | Data for Methylboronic acid pinacol ester |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.26 (s, 12H), 0.26 (s, 3H)[7] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 83.0, 24.9 (Methyl peak, broadened by B, not assigned)[7] |
| ¹¹B NMR (160 MHz, CDCl₃) | δ 33[7] |
| HRMS (EI-TOF) | m/z calcd for [M]⁺ (C₇H₁₅O₂B) 142.1165; found 142.1169[7] |
Experimental Protocols
Synthesis of Methylboronic Acid Pinacol Ester (Non-Deuterated Analog)
This protocol describes the synthesis of the non-deuterated analog, which can be adapted for the synthesis of the d3-variant by using a deuterated methylating agent.
Materials:
-
Methylboronic acid
-
Pinacol
-
Magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether
Procedure: [7]
-
In a suitable flask, dissolve methylboronic acid (1.0 equiv.) and pinacol (1.1 equiv.) in diethyl ether.
-
Add magnesium sulfate (1.0 equiv.) to the solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored by techniques such as TLC or GC-MS.
-
Upon completion, filter the mixture to remove the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation to yield pure methylboronic acid pinacol ester.
Suzuki-Miyaura Cross-Coupling Reaction
Methylboronic acid pinacol ester-d3 is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the introduction of a deuterated methyl group onto aromatic and heteroaromatic scaffolds.
General Protocol:
-
Reactants: Aryl or vinyl halide (1.0 equiv.), Methylboronic acid pinacol ester-d3 (1.2-2.0 equiv.)
-
Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base: Aqueous base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.)
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water.
Procedure:
-
To a reaction vessel, add the aryl halide, Methylboronic acid pinacol ester-d3, palladium catalyst, and base.
-
Add the solvent system to the mixture.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Applications in Drug Development
The use of deuterated compounds in drug development has gained significant attention due to the "deuterium effect," which can alter the pharmacokinetic properties of a drug by slowing its metabolism. Methylboronic acid pinacol ester-d3 serves as a key building block for introducing deuterated methyl groups into potential drug candidates.
Key Applications:
-
Metabolic Stability Studies: Replacing a methyl group with a trideuteriomethyl group can slow down cytochrome P450-mediated oxidation, a common metabolic pathway. This allows for the investigation of metabolic hotspots in a drug molecule.
-
Pharmacokinetic Profile Enhancement: By reducing the rate of metabolic clearance, deuteration can lead to a longer half-life, increased exposure, and potentially a lower required dose of the drug.
-
Internal Standards: Due to its distinct mass, Methylboronic acid pinacol ester-d3 and its derivatives are excellent internal standards for quantitative analysis by mass spectrometry (LC-MS or GC-MS).[2]
Safety and Handling
Methylboronic acid pinacol ester-d3 and its non-deuterated analog are flammable liquids and vapors and can cause skin and eye irritation.[1] It is important to handle these compounds in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Hazard Statements: [1]
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8] The compound is sensitive to moisture and should be stored under an inert atmosphere.[4]
Conclusion
Methylboronic acid pinacol ester-d3 is a valuable and versatile reagent for researchers in organic synthesis and drug discovery. Its utility in introducing a deuterated methyl group via robust methods like the Suzuki-Miyaura cross-coupling reaction makes it an important tool for investigating and optimizing the metabolic and pharmacokinetic properties of drug candidates. Proper handling and storage procedures are essential for its safe and effective use in the laboratory.
References
- 1. Methylboronic acid pinacol ester-d3 | C7H15BO2 | CID 140694586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methylboronic acid pinacol ester | 94242-85-0 [sigmaaldrich.com]
- 4. CAS 94242-85-0: Methyl boronic acid pinacol ester [cymitquimica.com]
- 5. Methylboronic Acid Pinacol Ester [myskinrecipes.com]
- 6. Methylboronic acid pinacol ester [chembk.com]
- 7. rsc.org [rsc.org]
- 8. fishersci.pt [fishersci.pt]
